2-(1H-Imidazol-1-yl)ethanol

Description

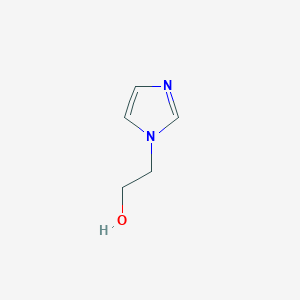

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSDWLOANMAILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058616 | |

| Record name | Imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-14-1 | |

| Record name | Imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-(1H-Imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-(1H-Imidazol-1-yl)ethanol (CAS No: 1615-14-1), a significant heterocyclic compound. This molecule serves as a versatile building block in the synthesis of various pharmaceutical compounds and functional materials. Understanding its physical characteristics is fundamental for its application in research and development, particularly in reaction design, purification, and formulation.

Core Physical and Chemical Properties

The physical properties of this compound have been determined and are summarized below. These values are crucial for handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol [1] |

| Melting Point | 36-40 °C[1][2] |

| Boiling Point | 115-125 °C[1] |

| Density | 1.15 g/cm³ |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[3] |

| Flash Point | > 110 °C (closed cup)[2] |

| pKa (Predicted) | 13.82 ± 0.10 |

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for the characterization of a chemical compound. Below are detailed methodologies for the key experiments used to establish the properties of compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[4]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is reported as the melting point.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube or a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[7][8]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8][9]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]

-

Data Recording: The heat source is then removed. The liquid begins to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For a liquid like this compound at or above its melting point, the following method is standard.

Methodology: Gravimetric Method

-

Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer (a flask of known volume) is accurately measured using an analytical balance.[10][11]

-

Volume and Mass Measurement of Liquid: A precisely measured volume of the liquid is added to the container. The combined mass of the container and the liquid is then measured.[10][11]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[10][12]

pKa Determination

The pKa value indicates the acidity of a compound. While the provided pKa is a predicted value, experimental determination is often performed via potentiometric titration.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise quantity of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to create a solution of known concentration.[13][14]

-

Titration: A standardized solution of a strong acid or base (the titrant) is incrementally added to the sample solution.[14]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point, where half of the compound has been neutralized.[15]

General Synthesis and Purification Workflow

This compound is often used as an intermediate in multi-step syntheses. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an imidazole derivative, a process relevant to the production and use of the title compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. youtube.com [youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)ethanol, a pivotal building block in synthetic and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxyethyl group. Its unique structure, possessing both a reactive hydroxyl group and a versatile imidazole moiety, makes it a valuable intermediate in organic synthesis.

Common Synonyms:

-

1-(2-Hydroxyethyl)imidazole[2]

-

2-(1H-Imidazol-1-yl)ethan-1-ol[2]

-

N-(2-Hydroxyethyl)imidazole

-

1H-Imidazole-1-ethanol

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | White or Colorless to Yellow powder, lump, or clear/light yellow liquid | [1] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 115 °C | [1] |

| Density | 1.15 g/cm³ | [1] |

| pKa | 13.82 ± 0.10 (Predicted) | |

| Solubility | Soluble in water | |

| InChI | 1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |

| SMILES | C1=CN(C=N1)CCO |

Note: Some data, such as pKa, are predicted values and should be used as an estimate.

Synthesis Methodologies

This compound can be synthesized through various routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Below are detailed protocols for common synthetic approaches.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound and its derivatives.

This two-step method is a common laboratory-scale synthesis that involves the formation of a ketone intermediate followed by its reduction.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-arylethanone

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-arylethanone (1.0 eq) and imidazole (1.1 eq) in dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone intermediate.

Step 2: Reduction to 2-(1H-imidazol-1-yl)-1-arylethanol

-

Reaction Setup: Dissolve the crude 2-(1H-imidazol-1-yl)-1-arylethanone from the previous step in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(1H-imidazol-1-yl)-1-arylethanol derivative.

Role in Drug Development

This compound is a cornerstone in the synthesis of numerous pharmaceutical compounds, particularly antifungal agents. The imidazole moiety is a well-established pharmacophore that interacts with key fungal enzymes.

Imidazole derivatives synthesized from this compound, such as econazole and miconazole, primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3][4][5]

The following diagram illustrates the inhibitory action of imidazole antifungals on the ergosterol biosynthesis pathway.

This compound is a key precursor in the synthesis of the antifungal drug econazole. A plausible synthetic route is outlined below.

Synthetic Scheme for Econazole

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 1615-14-1 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(1H-Imidazol-1-yl)ethanol

Abstract: 2-(1H-Imidazol-1-yl)ethanol, a key heterocyclic compound, serves as a fundamental building block in the synthesis of numerous biologically active molecules. Its structure, featuring both a reactive imidazole ring and a primary alcohol, makes it a versatile synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, molecular structure, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to potent antifungal agents.[1][3] The document is intended for researchers, chemists, and professionals in the field of drug development seeking detailed technical information on this important chemical intermediate.

Physicochemical and Structural Properties

This compound is a small molecule whose physical state can vary at ambient temperature due to its low melting point. The imidazole moiety, an aromatic heterocycle, is a critical pharmacophore in many established drugs.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1615-14-1 | [1][5] |

| Molecular Formula | C₅H₈N₂O | [5][6] |

| Molecular Weight | 112.13 g/mol | [1][5] |

| Synonyms | 1-(2-Hydroxyethyl)imidazole, 2-(1H-Imidazol-1-yl)ethan-1-ol | |

| Appearance | Solid or light yellow liquid | [5] |

| Melting Point | 36-40 °C | [5][6] |

| Boiling Point | 115-125 °C | [6] |

| Density | 1.15 g/cm³ | [5] |

| Purity (Commercial) | >98.0% (GC) |

Molecular Structure and Characterization

The molecular structure consists of an ethanol group attached to the N-1 position of an imidazole ring. While detailed crystallographic data for the parent compound is not widely published, studies on its derivatives, such as 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, provide insight into its conformational properties.[7] These studies confirm the planar nature of the imidazole ring and show the formation of intermolecular O—H···N hydrogen bonds, which link molecules into chains.[7]

General Characterization Protocol

Confirmation of the structure and purity of synthesized this compound and its derivatives is typically achieved through standard spectroscopic methods.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the imidazole and ethanol protons and carbons.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the sample into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization, ESI).

-

Determine the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺) and analyze fragmentation patterns to further confirm the structure.[8]

-

Synthesis Methodologies

The synthesis of this compound and its derivatives can be accomplished through several established routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Two-Step Synthesis via α-Haloketone Intermediate

A versatile and widely used method for producing 1-aryl-substituted derivatives involves the reaction of an α-haloketone with imidazole, followed by the reduction of the resulting ketone intermediate.[1][7]

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol [7]

-

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

-

Combine 1-(4-fluorophenyl)-2-bromoethanone (10 mmol) and imidazole (22 mmol) in dry dimethylformamide (DMF).

-

Stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone intermediate.

-

-

Step 2: Reduction to the Alcohol.

-

Dissolve the ketone intermediate (10 mmol) in dry ethanol (30 mL).

-

Add sodium borohydride (NaBH₄) (20 mmol) portion-wise.

-

Reflux the mixture for 3 hours.[7]

-

After cooling, evaporate the solvent. Neutralize the residue with dilute HCl and then make it alkaline with NaOH.

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain the final product.[7]

-

Direct Alkylation of Imidazole

This method involves the direct reaction of the imidazole ring with a hydroxyethylating agent, such as ethylene oxide or 2-chloroethanol. Using ethylene carbonate is often preferred as a safer alternative to gaseous ethylene oxide.[2][4]

Experimental Protocol: N-hydroxyethylation with 2-Chloroethanol

-

Prepare a solution of imidazole (1.0 eq) and a suitable base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

-

Add 2-chloroethanol (1.1 eq) to the mixture.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring progress by TLC.[8]

-

After completion, cool the mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield this compound.

Applications and Biological Significance

The dual reactivity of the imidazole ring and the hydroxyl group makes this compound a valuable precursor for a diverse library of compounds.[1]

-

Pharmaceutical Intermediate: It is a cornerstone in the synthesis of azole antifungal drugs, including econazole and miconazole.[1] Derivatives have also been investigated for anticonvulsant, antimicrobial, and anti-inflammatory activities.[3][9][10]

-

Agrochemicals: The core structure is utilized in the development of novel fungicides for crop protection.[2]

-

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks and complexes.[1]

Mechanism of Antifungal Action

Many antifungal drugs derived from this scaffold function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. The imidazole nitrogen atom coordinates to the heme iron atom in the active site of CYP51, disrupting its function.[3] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[3]

Conclusion

This compound is a chemical of significant interest due to its versatile structure and central role in the synthesis of high-value molecules. Its straightforward synthesis and the reactivity of its functional groups ensure its continued importance in academic research and industrial applications, particularly in the ongoing development of new therapeutic agents. This guide has provided a detailed summary of its properties, characterization, synthesis protocols, and biological relevance, offering a foundational resource for scientific and developmental endeavors.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methyl-1H-imidazol-1-yl)ethanol | 1615-15-2 | Benchchem [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. exchemistry.com [exchemistry.com]

- 7. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scialert.net [scialert.net]

- 10. longdom.org [longdom.org]

Navigating the Solubility Landscape of 2-(1H-Imidazol-1-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanol, a versatile heterocyclic compound, serves as a critical building block in the synthesis of numerous pharmaceutical agents, most notably antifungal drugs such as miconazole and econazole. Its chemical structure, featuring both a polar hydroxyl group and a nitrogen-containing imidazole ring, imparts a unique solubility profile that is of paramount importance in synthetic chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a general experimental protocol for its solubility determination, and illustrates its role in a key synthetic pathway.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 1615-14-1 | [1] |

| Molecular Formula | C5H8N2O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Light yellow liquid or solid (depending on temperature) | [2][3] |

| Melting Point | 36-40 °C | [2][3] |

| Boiling Point | 115 °C | [2] |

| Density | ~1.15 g/cm³ | [2] |

Solubility Profile

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural characteristics—a polar hydroxyl group and a heterocyclic imidazole ring—suggest its general solubility behavior. It is reported to be soluble in water and is expected to exhibit good solubility in polar organic solvents.[4] A structurally similar compound, 2-(2-methyl-1H-imidazol-1-yl)ethanol, is noted for its excellent solubility in water and organic solvents.[5]

For a related compound, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, slight solubility in DMSO and Methanol has been noted.[6] This suggests that this compound would likely be soluble in polar protic and aprotic solvents.

Table of Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate |

| Non-Polar | Toluene, Hexane | Low |

It is crucial for researchers to experimentally determine the quantitative solubility in specific solvents of interest to their applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a small organic molecule like this compound in an organic solvent. This method is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of a Key Synthetic Pathway

This compound is a pivotal intermediate in the synthesis of the antifungal agent miconazole. The following diagram illustrates a common synthetic route.

Caption: Synthesis pathway of Miconazole from 2,4-Dichloroacetophenone.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its physicochemical properties and structural similarity to related compounds provide a strong basis for predicting its behavior. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for obtaining the precise solubility data necessary for process optimization and formulation development. The critical role of this compound as a synthetic intermediate underscores the importance of understanding its fundamental properties, including solubility, to facilitate the efficient production of vital medicines.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(2-Hydroxyethyl)imidazole | 1615-14-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for 2-(1H-Imidazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-Imidazol-1-yl)ethanol, also known as 1-(2-hydroxyethyl)imidazole. This versatile heterocyclic compound is a valuable building block in pharmaceutical synthesis and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.66 | s | H-2 (imidazole ring) |

| 7.08 | s | H-5 (imidazole ring) |

| 6.90 | s | H-4 (imidazole ring) |

| 4.06 | t, J=5.2 Hz | N-CH₂ |

| 3.76 | t, J=5.2 Hz | CH₂-OH |

| ~3.5 (variable) | br s | OH |

Solvent: CDCl₃. The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.2 | C-2 (imidazole ring) |

| 128.9 | C-4 (imidazole ring) |

| 119.0 | C-5 (imidazole ring) |

| 61.5 | CH₂-OH |

| 50.1 | N-CH₂ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3110 (broad) | O-H stretch | Strong |

| 2945, 2875 | C-H stretch (aliphatic) | Medium |

| 1512, 1495 | C=N, C=C stretch (imidazole ring) | Medium-Strong |

| 1230 | C-N stretch | Medium |

| 1060 | C-O stretch | Strong |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 85 | [M - CH₂OH]⁺ |

| 68 | 40 | [Imidazole]⁺ |

| 54 | 30 | [C₃H₄N]⁺ |

| 44 | 60 | [CH₂=N-CH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=N, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: A temperature gradient to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 50°C and ramp up to 250°C.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Data Processing:

-

The mass spectrometer will detect the ions produced and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship of spectroscopic data to the molecular structure.

chemical reactivity of the imidazole ring in 2-(1H-Imidazol-1-yl)ethanol

An In-Depth Technical Guide to the Chemical Reactivity of the Imidazole Ring in 2-(1H-Imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS 1615-14-1). This versatile chemical synthon is a critical building block in the development of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its dual functionality, stemming from the reactive imidazole ring and the primary hydroxyl group, allows for extensive chemical modification.[2]

Core Reactivity of the Imidazole Ring

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure governs its chemical behavior, making it both an interesting and highly useful moiety in organic synthesis.

Amphoteric Nature: Acidity and Basicity

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3]

-

Basicity: The pyridine-like nitrogen (N3), with its lone pair of electrons in an sp² hybrid orbital, is the basic center. Protonation at this site forms a resonance-stabilized imidazolium cation. The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine.[3][4]

-

Acidity: The pyrrole-like nitrogen (N1) bears a hydrogen atom that can be deprotonated by a strong base. The pKa for this proton in unsubstituted imidazole is about 14.5, making it slightly more acidic than alcohols.[3] In this compound, this position is substituted, so this acidic character is absent.

Electrophilic Aromatic Substitution

The imidazole ring is electron-rich and readily undergoes electrophilic substitution reactions, being more susceptible to electrophilic attack than pyrazole or thiazole.[3] Substitution typically occurs at the C4 or C5 positions, which have the highest electron density.

-

Halogenation: Imidazole reacts readily with halogens. For instance, bromination in an aqueous solution or organic solvent can lead to the formation of 2,4,5-tribromoimidazole.

-

Nitration: Nitration with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole.

-

Sulfonation: Reaction with sulfuric acid can produce imidazole-4(5)-sulfonic acid.

Nucleophilic Substitution

The imidazole ring is generally resistant to nucleophilic substitution. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack becomes possible, preferentially at the C2 position, which is the most electron-deficient carbon.[5][6]

N-Alkylation and N-Acylation

In this compound, the N1 position is already alkylated with the hydroxyethyl group. The remaining basic nitrogen, N3, can act as a nucleophile and attack alkylating or acylating agents. This reaction leads to the formation of a quaternary imidazolium salt, which can be a key step in creating ionic liquids or modifying the electronic properties of the molecule.

Metal Coordination

The lone pair of electrons on the N3 nitrogen makes the imidazole ring an excellent ligand for coordination with various transition metal ions, including zinc(II), copper(II), and nickel(II).[2] This property is fundamental to the role of the histidine residue in metalloenzymes and is exploited in the design of metal-based catalysts and therapeutic agents.[7][8] The hydroxyl group of the ethanol substituent can also participate in chelation, allowing this compound to act as a bidentate ligand.

Reactivity of the Hydroxyl Group

While the focus is on the imidazole ring, the reactivity of the 2-hydroxyethyl substituent is crucial to the molecule's utility as a synthon. The primary hydroxyl group can readily undergo:

-

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides to form esters.[2] This is a common strategy for synthesizing prodrugs or modifying the bioactivity of the parent molecule.[2]

-

Etherification: Conversion to ethers.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

Quantitative Reactivity Data

The following table summarizes key quantitative data related to the reactivity of imidazole and its derivatives.

| Parameter | Compound | Value | Notes |

| pKa (Conjugate Acid) | Imidazole | ~7.0[3] | Refers to the protonation of the N3 nitrogen. |

| pKa (N-H Proton) | Imidazole | 14.5[3] | Refers to the deprotonation of the N1 nitrogen. |

| pKa (Predicted) | This compound | 13.82 ± 0.10[3][9] | This value likely corresponds to the hydroxyl proton of the ethanol group. |

Key Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the N-alkylation of imidazole followed by reduction, a common pathway to synthesize precursors for antifungal drugs like miconazole.

Protocol adapted from patented industrial processes. [6]

-

Step 1: Preparation of Imidazole Solution: In a reaction vessel, add dimethylformamide (DMF), imidazole, caustic soda flakes (NaOH), and a phase-transfer catalyst such as PEG600. Mix thoroughly.

-

Step 2: Initial Heating: Slowly heat the mixture to 110-115 °C and maintain this temperature for 1 hour.

-

Step 3: Cooling and Addition: Cool the mixture to 50-55 °C. While stirring, slowly add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol. Control the temperature to remain between 50-55 °C during the addition.

-

Step 4: Reaction: After the addition is complete, maintain the temperature for 1 hour. Then, heat the mixture again to 110-115 °C and allow it to react for 4 hours.

-

Step 5: Work-up: Cool the reaction mixture to 60 °C and add water. Continue cooling to room temperature.

-

Step 6: Isolation: The crude product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, will precipitate. Isolate the solid by centrifugal filtration.

-

Step 7: Purification: Dry the crude product and recrystallize it from a suitable solvent like toluene to obtain the purified product.

General Protocol for Esterification of the Hydroxyl Group

This protocol describes a general method for forming an ester from the hydroxyl group of this compound, often referred to as a Fischer-Speier esterification.[10]

-

Step 1: Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.0-1.2 eq), and a suitable solvent (e.g., toluene).

-

Step 2: Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Step 3: Reaction: Heat the mixture to reflux. Water will be formed as a byproduct. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water azeotropically.

-

Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 5: Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Step 6: Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Step 7: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for synthesizing a metal complex using this compound as a ligand.

Protocol based on general methods for synthesizing imidazole-metal complexes. [11][12][13]

-

Step 1: Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask with stirring.

-

Step 2: Metal Salt Solution: In a separate flask, dissolve a metal salt (e.g., copper(II) chloride dihydrate, CuCl₂·2H₂O, or zinc(II) chloride, ZnCl₂, 1.0 eq) in the same solvent.

-

Step 3: Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Step 4: Reaction: A precipitate may form immediately, or the reaction may require stirring for several hours. The mixture can be gently heated (refluxed) for 2-4 hours to ensure complete reaction.

-

Step 5: Isolation: After cooling to room temperature, collect the precipitated complex by filtration.

-

Step 6: Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

-

Step 7: Characterization: Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Visualizations

Reactivity Overview of the Imidazole Ring

Caption: Logical diagram of the primary reactivity sites of the imidazole ring.

Experimental Workflow for Derivative Synthesis

Caption: Workflow for the synthesis of a 1-aryl-2-imidazolylethanol derivative.

Mechanism of Action for Imidazole Antifungals

Caption: Mechanism of action of imidazole antifungals via inhibition of Cytochrome P450.

References

- 1. scbt.com [scbt.com]

- 2. 1-(2-羟乙基)咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectral and kinetic studies of the interaction of imidazole anti-fungal agents with microsomal cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103483360A - Preparation method for metal complex functionalized ZIF-8 (zinc 2-methylimidazolate) material - Google Patents [patents.google.com]

- 9. 错误页 [amp.chemicalbook.com]

- 10. N-(2-Hydroxyethyl)imidazole | C5H8N2O | CID 74168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

2-(1H-Imidazol-1-yl)ethanol: A Versatile Synthon in Chemical and Pharmaceutical Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-1-yl)ethanol is a pivotal chemical building block, or synthon, widely recognized for its significant role in the synthesis of a diverse array of organic molecules. Its unique bifunctional nature, possessing both a reactive imidazole ring and a primary alcohol, allows for a multitude of chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical transformations, and broad-ranging applications of this compound, with a particular focus on its crucial role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways are presented to serve as a valuable resource for professionals in the fields of chemistry and drug discovery.

Introduction

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] this compound, a readily accessible derivative, leverages the inherent properties of the imidazole ring, such as its ability to act as a proton donor or acceptor and coordinate with metal ions, while the ethanol side chain provides a convenient handle for further functionalization through esterification, etherification, oxidation, or conversion to a leaving group.[2][3] This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of antifungal agents like Econazole and Miconazole, as well as other therapeutic agents.[2][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through several strategic approaches, each with its own advantages regarding starting material availability, reaction conditions, and scalability.

Direct Alkylation of Imidazole

A common and direct method involves the N-alkylation of imidazole with a suitable two-carbon electrophile.

-

Reaction with Ethylene Oxide: The nucleophilic nitrogen of the imidazole ring can directly attack the electrophilic carbon of ethylene oxide in a ring-opening reaction to yield this compound.[1][3] This method is efficient but requires careful handling of the highly reactive and gaseous ethylene oxide.

-

Reaction with 2-Haloethanols: A safer alternative involves the reaction of imidazole with 2-chloroethanol or 2-bromoethanol in the presence of a base to neutralize the resulting hydrohalic acid.[2]

-

Reaction with Ethylene Carbonate: Imidazole can be reacted with ethylene carbonate, providing a convenient and safer alternative to ethylene oxide for the introduction of the 2-hydroxyethyl group.[5]

Multi-Step Synthetic Strategies

More complex derivatives are often prepared via multi-step sequences, allowing for greater control over the final structure.

-

Reduction of α-Imidazolyl Ketones: A widely used two-step approach involves the initial reaction of an α-haloketone with imidazole to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is then subsequently reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol.[2][6]

-

Hydrolysis of Precursor Esters: this compound can be obtained by the hydrolysis of its corresponding esters, such as 2-(1H-imidazol-1-yl)ethyl acetate, typically under acidic conditions.[2] A patented one-pot synthesis combines imidazole, benzyl alcohol, and chloroacetyl chloride to produce benzyl 1-imidazolyl acetate, which is then hydrolyzed.[2][7]

Solvent-Free and Microwave-Assisted Synthesis

To enhance reaction efficiency and align with green chemistry principles, solvent-free and microwave-assisted methods have been developed.

-

Solvent-Free Ring-Opening of Epoxides: The reaction of imidazole with epoxides, such as phenyl glycidyl ether, can be conducted without a solvent under microwave irradiation, significantly reducing reaction times.[2]

Quantitative Data on Synthesis

| Synthetic Method | Reactants | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| N-Alkylation of 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 h | 40 | [8] |

| N-Alkylation of 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 h | 35 | [8] |

| N-Alkylation of 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 h | 30 | [8] |

| Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole | Caustic soda flakes, PEG600 | DMF | 4 h | Not Specified | [9] |

| Reduction of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sodium borohydride | - | Dry ethanol | 3 h | Not Specified | [6] |

Chemical Reactivity and Transformations

The versatility of this compound as a synthon stems from the reactivity of both the imidazole ring and the hydroxyl group.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of common organic transformations:

-

Esterification: The hydroxyl group can be readily esterified with acyl halides or carboxylic acids to form a wide range of esters.[2][5] These ester derivatives have been explored for various biological activities.[2][10]

-

Etherification: Conversion of the alcohol to an ether can be achieved under standard Williamson ether synthesis conditions.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent and reaction conditions.[2]

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.[1]

Reactions of the Imidazole Ring

The imidazole ring can participate in several reactions:

-

N-Alkylation: The unsubstituted nitrogen of the imidazole ring can be further alkylated, although this is less common when the N-1 position is already substituted.[2]

-

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, a property that is exploited in the design of catalysts and metallodrugs.[2]

Applications of this compound and its Derivatives

The structural motif of this compound is found in a wide range of compounds with important applications, particularly in medicinal chemistry.

Medicinal Chemistry

-

Antifungal Agents: This synthon is a cornerstone in the synthesis of many azole antifungal drugs, including Econazole and Miconazole.[2][4] The imidazole ring in these drugs interacts with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), inhibiting its function and disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[4][10]

-

Anticonvulsant Agents: Ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol have been investigated for their potential anticonvulsant activities, highlighting the synthon's role in developing novel treatments for neurological disorders.[2]

-

Antibacterial Agents: N-alkylation of the imidazole ring has been shown to yield compounds with antibacterial activity. The antibacterial effect of 1-alkylimidazole derivatives increases with the length of the alkyl chain up to nine carbons.[11]

Other Applications

-

Agrochemicals: The imidazole scaffold is utilized in the development of novel fungicides for crop protection.[3]

-

Polymer Chemistry: It is used in the formulation of specialty polymers, contributing to improved mechanical properties and thermal stability.[12]

-

Corrosion Inhibition: The ability of the imidazole ring to coordinate with metal surfaces makes its derivatives effective corrosion inhibitors.[12]

Experimental Protocols

General Protocol for N-Alkylation of Imidazoles

This protocol is based on established methods for the N-alkylation of substituted imidazoles.[8]

Materials:

-

Substituted imidazole (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (2.0 equiv)

-

Base (e.g., K₂CO₃ or KOH) (1.1 equiv)

-

Solvent (e.g., Acetonitrile, DMSO, or DMF)

Procedure:

-

Dissolve the substituted imidazole (7.87 mmol) in the chosen solvent (30 mL).

-

Add the base (8.7 mmol) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (50 mL).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography if necessary.

Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the reduction of the corresponding ketone.[6]

Materials:

-

1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (2.04 g, 10 mmol)

-

Sodium borohydride (0.756 g, 20 mmol)

-

Dry ethanol (30 ml)

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Combine 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and sodium borohydride in dry ethanol.

-

Reflux the mixture for 3 hours.

-

Evaporate the solvent.

-

Neutralize the mixture with dilute hydrochloric acid and reflux for 30 minutes.

-

After cooling, alkalinize the solution with sodium hydroxide.

-

Collect the resulting precipitate.

-

Recrystallize the product from ethanol.

Visualizations

Synthetic Pathways

Figure 1: Key synthetic routes to this compound and its derivatives.

Mechanism of Action of Azole Antifungals

Figure 2: Mechanism of action of azole antifungals derived from the imidazole scaffold.

Conclusion

This compound has firmly established its position as a versatile and indispensable synthon in modern organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides a robust platform for the creation of a vast number of derivatives. The profound impact of this molecule is most evident in the field of medicinal chemistry, where it continues to be a fundamental building block for the development of life-saving drugs. This guide has provided a detailed overview of its synthesis, reactivity, and applications, and it is anticipated that the continued exploration of the chemistry of this compound will lead to further innovations in both chemical and pharmaceutical sciences.

References

- 1. 2-(2-Methyl-1H-imidazol-1-yl)ethanol | 1615-15-2 | Benchchem [benchchem.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Imidazole-ethanol esters - Patent 0124186 [data.epo.org]

- 6. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

The Versatility of 2-(1H-Imidazol-1-yl)ethanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(1H-Imidazol-1-yl)ethanol serves as a pivotal building block in the synthesis of a multitude of medicinally important molecules. Its unique structural features, comprising a reactive imidazole ring and a functionalizable ethanol side chain, have positioned it as a valuable scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the generation of antifungal and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development endeavors.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Derivatives of this compound form the chemical backbone of numerous azole antifungal drugs. These agents are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various derivatives of this compound against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antifungal agent.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Miconazole | Candida albicans | 1.56-25 | [2] |

| Econazole | Candida albicans | 1.56-25 | [2] |

| Ketoconazole | Candida albicans | 0.125 | [3] |

| Ketoconazole | Candida parapsilosis | 0.08 | [3] |

| Ketoconazole | Candida krusei | 0.125 | [3] |

| Ketoconazole | Candida tropicalis | 0.27 | [3] |

| Biphenyl ester derivative 6c | Candida albicans (mean) | 1.7 ± 1.4 | [4] |

| Biphenyl ester derivative 6c | non-albicans Candida spp. (mean) | 1.9 ± 2.0 | [4] |

Experimental Protocols

Synthesis of 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Derivatives:

A common synthetic route involves the reaction of a substituted phenacyl bromide with imidazole to form an intermediate, which is then reduced to the corresponding ethanol derivative.

-

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone. To a solution of a substituted phenacyl bromide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), imidazole (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by crystallization or column chromatography.

-

Step 2: Reduction to 1-phenyl-2-(1H-imidazol-1-yl)ethanol. The 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate (1 equivalent) is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH4) (2 equivalents), is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted and purified.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination):

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway and Experimental Workflow

Anticancer Applications: Diverse Mechanisms of Action

The imidazole scaffold is a prominent feature in a variety of anticancer agents, targeting diverse cellular pathways to inhibit tumor growth and proliferation.[5] Derivatives of this compound have been explored for their potential as anticancer drugs, acting through mechanisms such as kinase inhibition and induction of apoptosis.[5]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazole-based compounds against different human cancer cell lines, demonstrating their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[2,1-b]oxazole derivative 11o | V600E-B-RAF (kinase assay) | 0.034 | [6] |

| Imidazo[2,1-b]oxazole derivative 11q | V600E-B-RAF (kinase assay) | 0.092 | [6] |

| Imidazo[2,1-b]oxazole derivative 11u | V600E-B-RAF (kinase assay) | 0.093 | [6] |

| Benzimidazole sulfonamide 22 | A549 (lung cancer) | 0.15 | [7] |

| Benzimidazole sulfonamide 22 | HeLa (cervical cancer) | 0.21 | [7] |

| Benzimidazole sulfonamide 22 | HepG2 (liver cancer) | 0.33 | [7] |

| Benzimidazole sulfonamide 22 | MCF-7 (breast cancer) | 0.17 | [7] |

| Purine derivative 46 | MDA-MB-231 (breast cancer) | 1.22 | [7] |

| Purine derivative 48 | MDA-MB-231 (breast cancer) | 2.29 | [7] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway and Experimental Workflow

Pharmacokinetic Profile of Imidazole-Based Drugs

The pharmacokinetic properties of imidazole derivatives are crucial for their therapeutic efficacy. While specific data for this compound is limited, the pharmacokinetics of clinically used azole antifungals provide valuable insights.

| Drug | Bioavailability | Protein Binding | Half-life (t½) | Primary Excretion | Reference |

| Ketoconazole | Variable | 84% | Dose-dependent (approx. 8 hours) | Biliary | [8],[9] |

| Fluconazole | >90% | 11-12% | ~30 hours | Renal | [10], |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Antifungal Activity: The nature and position of substituents on the phenyl ring significantly influence antifungal potency. Halogen substitutions are often associated with enhanced activity.[3] The stereochemistry of the molecule is also critical, with one enantiomer often being significantly more active than the other.[4]

-

Anticancer Activity: For kinase inhibitors, specific substitutions on the imidazole and associated aromatic rings are crucial for binding to the ATP-binding pocket of the target kinase.[7] The overall lipophilicity and electronic properties of the molecule play a significant role in its cellular uptake and target engagement.

Logical Relationships in Drug Development

The development of new drugs from the this compound scaffold follows a logical progression from initial synthesis to potential clinical application.

Conclusion

This compound is a remarkably versatile and valuable scaffold in medicinal chemistry. Its derivatives have yielded potent antifungal and anticancer agents, and the core structure continues to be a source of inspiration for the design of new therapeutic molecules. The information presented in this technical guide, including detailed protocols, quantitative data, and pathway visualizations, is intended to serve as a comprehensive resource for researchers in the field and to stimulate further innovation in the development of imidazole-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japer.in [japer.in]

The Synthesis of 2-(1H-Imidazol-1-yl)ethanol: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-1-yl)ethanol is a pivotal chemical intermediate, most notably recognized for its role as a cornerstone in the synthesis of a multitude of pharmaceutical compounds, particularly azole-based antifungal agents. Its unique bifunctional nature, possessing both a reactive imidazole ring and a versatile hydroxyl group, has rendered it an invaluable synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailed experimental protocols for its principal preparation methods, and a summary of quantitative data to facilitate methodological comparison. Furthermore, this guide explores the logical workflow of its synthesis and its downstream application in the inhibition of fungal ergosterol biosynthesis, visualized through detailed diagrams.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the history of its parent heterocycle, imidazole. The first synthesis of imidazole was reported by Heinrich Debus in 1858, who obtained the compound, which he named "glyoxaline," from the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][2] This foundational discovery paved the way for the exploration of a vast array of imidazole derivatives.

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its development was a logical progression from the fundamental understanding of imidazole chemistry. The N-alkylation of imidazoles, a key reaction for the synthesis of this compound, became a subject of investigation as chemists sought to modify the properties of the imidazole ring for various applications. Early methods for N-alkylation often involved the use of alkyl halides and later, more reactive and efficient reagents like epoxides. The synthesis of 1-(2-Hydroxyethyl)imidazole was likely achieved in the mid-20th century during the broader exploration of substituted imidazoles for potential pharmaceutical and agrochemical uses.[3]

The true significance of this compound emerged with the discovery of azole antifungal agents. The development of drugs like miconazole and econazole, which are structurally derived from this intermediate, solidified its importance in medicinal chemistry. These antifungal agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This discovery spurred the development of more efficient and scalable synthetic routes for this compound and its derivatives to meet the growing demand for these life-saving drugs.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: direct alkylation of the imidazole ring and multi-step syntheses involving the formation and subsequent reduction of a ketone intermediate.

Direct Alkylation of Imidazole

Direct alkylation is the most straightforward approach to this compound, involving the reaction of imidazole with a two-carbon electrophile containing a hydroxyl group or its precursor.

The reaction of imidazole with ethylene oxide is a highly atom-economical method. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the ethylene oxide, leading to the ring-opening of the epoxide and the formation of the desired product. This reaction is typically carried out under pressure due to the gaseous nature of ethylene oxide at room temperature.[5]

An alternative direct alkylation method involves the reaction of imidazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a classical nucleophilic substitution where the imidazole nitrogen displaces the halide ion. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Multi-Step Synthesis via Ketone Intermediate

For the synthesis of more complex, particularly 1-aryl substituted derivatives of this compound, a multi-step approach is often employed. This method offers greater versatility in introducing various substituents on the ethanol backbone.

The first step involves the N-alkylation of imidazole with an α-haloacetophenone. This reaction proceeds via a nucleophilic substitution to yield a 1-aryl-2-(1H-imidazol-1-yl)ethanone intermediate.

The intermediate ketone is then reduced to the corresponding alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods for this compound and its derivatives, compiled from various literature sources. It is important to note that reaction conditions and yields can vary significantly based on the specific substrates, reagents, and scale of the reaction.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |